molecular formula C19H22N2O5S B2643518 N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034364-67-3

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2643518
CAS No.: 2034364-67-3
M. Wt: 390.45
InChI Key: PQBYHPHYCMDFQP-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a tetrahydropyran (oxan-4-yl) methoxy group at the 6-position and a 4-methanesulfonylphenyl carboxamide moiety at the 3-position. The tetrahydropyranyl methoxy group introduces stereochemical complexity and may enhance lipophilicity or modulate metabolic stability.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-27(23,24)17-5-3-16(4-6-17)21-19(22)15-2-7-18(20-12-15)26-13-14-8-10-25-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBYHPHYCMDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-methanesulfonylphenylamine with 6-bromo-3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-(4-Methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide

  • Structure: Pyridine core with 4-methylphenoxy (electron-donating methyl group) at the 6-position and a 2-oxothiolan-3-yl carboxamide at the 3-position.
  • The 2-oxothiolan-3-yl substituent introduces a sulfur-containing heterocycle, which may confer distinct redox properties or metal-binding capabilities absent in the methanesulfonylphenyl group.
  • Implications :
    • Reduced electron-withdrawing effects compared to the methanesulfonyl group may alter binding affinity in target proteins.
    • The thiolane ring could enhance solubility but may also increase reactivity toward electrophiles .

N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide

  • Structure : Pyridazine core (a diazine analog of pyridine) with a 4-methoxyphenyl carboxamide and a methyl group at the 1-position.
  • Key Differences :
    • Pyridazine vs. Pyridine : The pyridazine ring has two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
    • 4-Methoxyphenyl vs. 4-Methanesulfonylphenyl : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -SO₂CH₃. This difference could significantly impact interactions with hydrophobic pockets or charged residues in biological targets.
  • Implications :
    • Pyridazine derivatives often exhibit enhanced solubility but lower membrane permeability compared to pyridine analogs.
    • The absence of the oxan-4-yl methoxy group simplifies the structure but may reduce stereochemical specificity .

Research Findings and Limitations

  • Electron-Withdrawing Effects : The methanesulfonyl group in the target compound likely enhances binding to positively charged residues (e.g., lysine or arginine) in enzyme active sites, a feature absent in methoxy-substituted analogs .
  • Metabolic Stability : The oxan-4-yl methoxy group may improve metabolic stability compared to simpler alkoxy groups due to steric shielding of the ether linkage .
  • Data Gaps: No experimental data (e.g., IC₅₀, logP, solubility) are available in the provided evidence, limiting quantitative comparisons. The cited literature focuses on crystallography tools (e.g., SHELX, SIR97) rather than biochemical profiling .

Biological Activity

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which includes a pyridine ring substituted with a methanesulfonyl group and an oxan-4-yl methoxy moiety. The structural formula is as follows:

C15H18N2O5S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Tubulin Polymerization Inhibition : Similar derivatives have been shown to inhibit tubulin polymerization, affecting cell division and potentially leading to apoptosis in cancer cells .
  • Selective COX-2 Inhibition : Some studies suggest that related compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression .

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated against various human tumor cell lines. The following table summarizes the findings from cytotoxicity assays:

Cell LineGI50 (µM)Mechanism of Action
A5490.19Tubulin inhibition
DU1450.41Tubulin inhibition
KB1.18Potential COX-2 inhibition
KB VIN2.03Potential COX-2 inhibition

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer (A549) and prostate cancer (DU145) cell lines.

In Vivo Studies

In vivo studies have demonstrated anti-inflammatory effects in animal models. For instance, a related compound showed an IC50 of 0.0032 µM for COX-2 inhibition and exhibited notable anti-inflammatory activity in carrageenan-induced rat paw edema models .

Case Studies

  • Study on Tubulin Polymerization : A study published in Bioorganic & Medicinal Chemistry indicated that derivatives similar to our compound inhibited tubulin assembly with IC50 values ranging from 1.4 to 1.7 µM, showcasing their potential as anticancer agents .
  • COX-2 Selectivity : Another study highlighted the selectivity of certain derivatives for COX-2 over COX-1, indicating a favorable therapeutic profile with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Amide bond formation between the pyridine-carboxylic acid derivative and the 4-methanesulfonylphenyl amine group.

  • Etherification : Introduction of the oxan-4-yl methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.

  • Optimization : Reaction parameters such as temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., Pd for cross-couplings) are adjusted to maximize yield and purity. Analytical techniques like HPLC and NMR are critical for monitoring intermediates .

    Key Reaction Parameters Typical Conditions
    Temperature60–100°C
    SolventDMF, THF
    CatalystPd(OAc)₂, CuI
    Purity VerificationHPLC (>95%)

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., methanesulfonyl and oxane moieties). For example, the methoxy proton in oxan-4-yl appears as a triplet near δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₁₉H₂₂N₂O₅S: 414.12) .
  • X-ray Crystallography : Resolves 3D structure but requires high-purity single crystals. SHELX programs (e.g., SHELXL) refine diffraction data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure refinement?

  • Methodological Answer :

  • SHELX Suite : Use SQUEEZE (in PLATON) to model disordered solvent regions, reducing false electron density peaks. Parameters like ADPs (Atomic Displacement Parameters) are adjusted to refine thermal motion .
  • Validation Tools : Check R-factor convergence (target < 0.05) and Fo-Fc maps for residual density. Example workflow:
       SHELXL > PART 1 (Main structure)  
       SHELXL > PART 2 (Disordered solvent)  
       PLATON > SQUEEZE for void analysis  
  • Case Study : A related pyridine-carboxamide exhibited 8% residual solvent disorder; SQUEEZE improved R1 from 0.078 to 0.051 .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding substituent effects?

  • Methodological Answer :

  • Pharmacophore Mapping : The methanesulfonyl group enhances solubility and target binding (e.g., kinase inhibition), while the oxan-4-yl methoxy moiety influences metabolic stability.
  • Comparative Analysis :
Substituent Bioactivity Trend Reference
MethanesulfonylphenylImproved kinase inhibition
Oxan-4-yl methoxyReduced CYP450 metabolism
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like CD38 or mGlu5 receptors .

Q. How can discrepancies in biological assay data (e.g., IC₅₀ variability) be addressed across different experimental setups?

  • Methodological Answer :

  • Assay Standardization :
  • Use internal controls (e.g., staurosporine for kinase assays).
  • Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
  • Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. For example, a study on similar carboxamides reported IC₅₀ variability ±15% due to plate reader calibration differences .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can experimental parameters be harmonized?

  • Methodological Answer :

  • Solvent Selection : Use standardized buffers (e.g., PBS pH 7.4) with DMSO ≤ 0.1% to avoid cosolvent effects.
  • Techniques : Compare shake-flask vs. HPLC-UV methods. For instance, shake-flask reported 12 µM solubility, while HPLC-UV measured 8 µM due to particle aggregation .
  • Table :
Method Solubility (µM) pH
Shake-flask12 ± 27.4
HPLC-UV8 ± 17.4

Additional Resources

  • Software : SHELX for crystallography ; AutoDock Vina for docking .

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